molecular formula C6H6ClNO2 B1434103 2-Ethyl-1,3-oxazole-4-carbonyl chloride CAS No. 1858241-93-6

2-Ethyl-1,3-oxazole-4-carbonyl chloride

Cat. No.: B1434103
CAS No.: 1858241-93-6
M. Wt: 159.57 g/mol
InChI Key: IRIOVKHUXRVFQR-UHFFFAOYSA-N
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Description

2-Ethyl-1,3-oxazole-4-carbonyl chloride, also known as this compound (EOC) is an organic compound with the chemical formula C3H5ClNO2. It is a white crystalline solid that is soluble in water and other organic solvents. EOC is a versatile reagent used in organic synthesis, particularly in the synthesis of heterocyclic compounds. It is also used in the manufacture of pharmaceuticals and has numerous other applications.

Scientific Research Applications

Synthesis of Functionalized 1,3-Oxazolines

2-Ethyl-1,3-oxazole-4-carbonyl chloride plays a role in the synthesis of functionalized 1,3-oxazolines, particularly in solvent-free conditions. This process involves reactions with ammonium thiocyanate, acid chlorides, and other reagents, highlighting its utility in organic synthesis (Yavari et al., 2008).

Formation of Heterocyclic Systems

It contributes to the formation of new heterocyclic systems, such as [1,3]oxazolo[5,4-d]pyrazolo[1,5-a]-pyrimidine and [1,3]oxazolo[5,4-d][1,2,4]triazolo[1,5-a]pyrimidine, through reactions involving sulfur dioxide elimination and cyclocondensation (Kornienko et al., 2014).

Coordination Chemistry in Asymmetric Synthesis

This compound is significant in coordination chemistry, especially in asymmetric synthesis. It is used in designing chiral auxiliaries for transition metal-catalyzed reactions, contributing to the creation of complex organic molecules (Gómez et al., 1999).

Development of Advanced Synthetic Methods

This compound is instrumental in developing advanced synthetic methods for creating various oxazole derivatives. This includes methodologies for producing 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles, demonstrating its versatility in organic synthesis (Hodgetts & Kershaw, 2002).

Application in Corrosion Inhibition Studies

This compound is also explored in corrosion inhibition studies. Its derivatives have been evaluated as potential corrosion inhibitors, revealing its potential in industrial applications (Rahmani et al., 2018).

Properties

IUPAC Name

2-ethyl-1,3-oxazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2/c1-2-5-8-4(3-10-5)6(7)9/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIOVKHUXRVFQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CO1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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